

4-(2-Bromophenoxy)-3-methylaniline molecular structure

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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)-3-methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487

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Technical Guide: 4-(2-Bromophenoxy)-3-methylaniline

The "Aniline Head" of Next-Generation BTK Inhibitors

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline (CAS: 1426466-70-1, generic reference) is a specialized diaryl ether intermediate critical to the synthesis of covalent Bruton's Tyrosine Kinase (BTK) inhibitors, most notably Zanubrutinib (BGB-3111).

Unlike first-generation inhibitors (e.g., Ibrutinib), which utilize a phenoxyphenyl linkage, the addition of the 3-methyl and 2-bromo substituents in this scaffold introduces specific steric constraints. These constraints force the diaryl ether into a twisted "butterfly" conformation, optimizing binding selectivity within the ATP-binding pocket of BTK and reducing off-target affinity for EGFR (Epidermal Growth Factor Receptor).

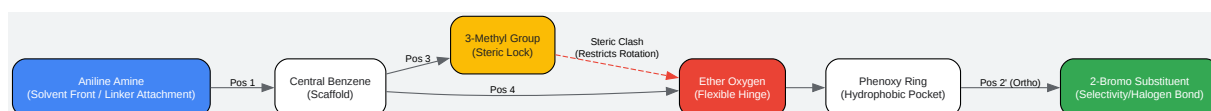
This guide details the structural pharmacophore, a chemoselective synthetic protocol preventing debromination, and analytical validation standards.

Part 1: Structural Analysis & Pharmacophore Mapping

The molecule consists of two phenyl rings linked by an ether oxygen. Its efficacy as a drug fragment relies on three structural features:

- The Ether Bridge (Linker): Provides rotational freedom, allowing the molecule to adopt a non-planar geometry (dihedral angle $\sim 60\text{--}90^\circ$) required to fit the hydrophobic pocket (Selectivity Filter) of the kinase.
- 3-Methyl Group (Aniline Ring): Creates a steric clash with the ether oxygen, restricting free rotation and pre-organizing the molecule into a bioactive conformation. It also increases lipophilicity.
- 2-Bromine Atom (Phenoxy Ring): A bulky halogen that fills the hydrophobic pocket adjacent to the gatekeeper residue (Thr474 in BTK). The bromine atom also offers potential for halogen bonding interactions with backbone carbonyls.

Visualization: Pharmacophore Features



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Figure 1: Pharmacophore map highlighting the steric lock mechanism between the methyl group and the ether linkage.

Part 2: Synthetic Methodology

The synthesis presents a chemoselectivity challenge: reducing the nitro precursor without removing the bromine atom (hydrodehalogenation). Standard catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) often strips the bromine. Therefore, a metal-mediated reduction (Fe or Zn) is the gold standard for this intermediate.

Retrosynthetic Analysis

- Target: **4-(2-Bromophenoxy)-3-methylaniline**
- Precursor: 4-(2-Bromophenoxy)-3-methyl-1-nitrobenzene
- Starting Materials: 4-Fluoro-3-methyl-1-nitrobenzene + 2-Bromophenol

Protocol: Step-by-Step Synthesis

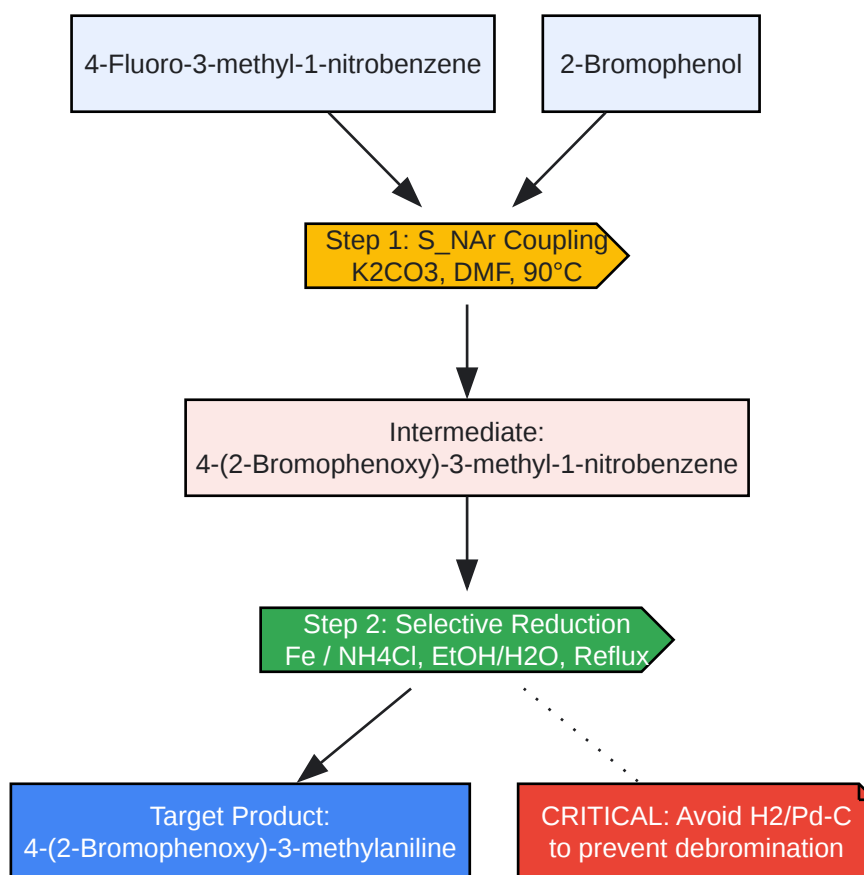
Step 1: Nucleophilic Aromatic Substitution (S_NAr) This step couples the rings. The nitro group on the fluorobenzene activates the ring for nucleophilic attack by the phenoxide.

- Reagents: 4-Fluoro-3-methyl-1-nitrobenzene (1.0 eq), 2-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq).
- Solvent: DMF or DMSO (Polar aprotic is required to solvate the base).
- Conditions: 80–100°C, 4–6 hours.

Step 2: Chemoselective Nitro Reduction (Bechamp Conditions)

- Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
- Solvent: Ethanol/Water (4:1 ratio).
- Conditions: Reflux (80°C), 2–4 hours.
- Mechanism: Iron acts as the electron donor in a single-electron transfer (SET) mechanism. The mild acidic conditions provided by NH₄Cl prevent the reduction of the aryl-bromide bond.

Workflow Diagram



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Figure 2: Synthetic route emphasizing the chemoselective reduction step necessary to preserve the aryl bromide.

Part 3: Analytical Characterization

Validating the structure requires confirming the presence of the ether linkage, the bromine, and the reduction of the nitro group to an amine.

Quantitative Data Summary

Feature	Method	Expected Signal / Value	Interpretation
Amine Protons	$^1\text{H-NMR}$ (DMSO- d_6)	4.8–5.2 ppm (Broad Singlet, 2H)	Confirms reduction of NO_2 NH_2 .
Methyl Group	$^1\text{H-NMR}$ (DMSO- d_6)	2.0–2.2 ppm (Singlet, 3H)	Confirms 3-methyl substituent.
Aromatic Region	$^1\text{H-NMR}$ (DMSO- d_6)	6.3–7.7 ppm (Multiplets, 7H)	3 protons on aniline ring, 4 on phenoxy ring.
Molecular Mass	LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 278.0 / 280.0$	Characteristic 1:1 isotopic pattern of Bromine ($^{79}\text{Br}/^{81}\text{Br}$).
Purity	HPLC (UV 254nm)	>98.0% Area	Required for pharmaceutical coupling.

Detailed $^1\text{H-NMR}$ Interpretation

The $^1\text{H-NMR}$ spectrum will show a distinct shielding effect due to the ether oxygen.

- Ring A (Aniline): The protons ortho to the amine will be shielded (shifted upfield, ~6.3–6.5 ppm).
- Ring B (Phenoxy): The proton ortho to the bromine (position 3') is usually the most deshielded doublet (~7.6 ppm) due to the electron-withdrawing halogen.

Part 4: Application in Drug Development (Zanubrutinib)

This aniline is the "warhead carrier" precursor. In the final drug synthesis, the aniline nitrogen is coupled to the pyrazolo[1,5-a]pyrimidine core.

Why this structure matters:

- **Selectivity:** The 2-bromo and 3-methyl groups create a "shape-selective" fit. In Ibrutinib (which lacks these specific substituents on the ether), the molecule is more planar. Zanubrutinib's twisted structure allows it to bind BTK with higher specificity, reducing inhibition of EGFR, which is associated with skin rash and diarrhea side effects in patients.
- **Metabolic Stability:** The bromine atom blocks a potential site of metabolic oxidation on the phenyl ring.

References

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